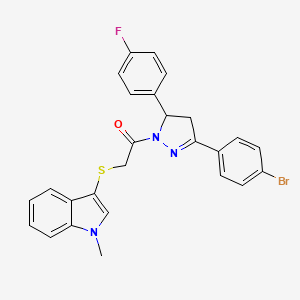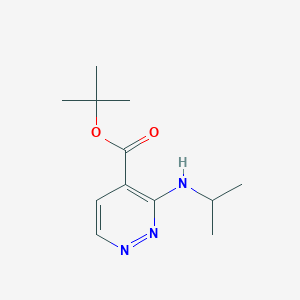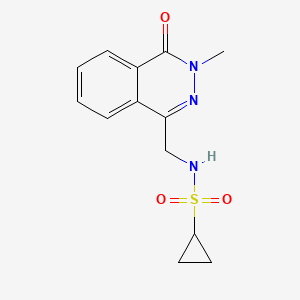
Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Kumar et al. (2007) describes the synthesis of novel derivatives of benzofurans, including phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives, which exhibited antimicrobial activities. This research illustrates the potential use of benzofuran derivatives in combating various microbial infections (Kumar et al., 2007).
Pandya et al. (2019) conducted an in silico study predicting the drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates related to benzofuran compounds. Their findings showed good to moderate activity against bacterial strains, suggesting these compounds as potential antimicrobial agents (Pandya et al., 2019).
Antitubercular Activity
Negalurmath et al. (2019) explored benzofuran-oxadiazole hybrids for their antitubercular activity against Mycobacterium tuberculosis H37RV and Mycobacterium phlei. The study found that compounds with chlorine and bromine on the benzofuran exhibited excellent activity, with one compound showing higher activity than the standard drug pyrazinamide (Negalurmath et al., 2019).
Synthesis and Characterization of Novel Compounds
Siddiqui et al. (2013) reported the synthesis of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety with antimicrobial activities. This indicates the versatility of benzofuran derivatives in synthesizing compounds with potential health applications (Siddiqui et al., 2013).
Anti-Diabetic and Renoprotective Activities
Abeed et al. (2017) synthesized a series of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating a pyrazole moiety, evaluated for their antihyperglycemic and renoprotective activities. This study highlights the potential therapeutic applications of benzofuran derivatives in treating diabetes and protecting renal function (Abeed et al., 2017).
properties
IUPAC Name |
1-benzofuran-2-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-18(15-7-11-3-1-2-4-14(11)25-15)23-9-12(10-23)17-21-16(22-26-17)13-8-19-5-6-20-13/h1-8,12H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLSPQAUJORRAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

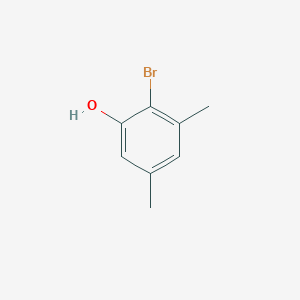

![1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2367332.png)
![4-[(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2367333.png)
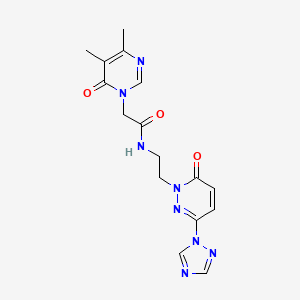

![N-(cyanomethyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2367338.png)



![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
